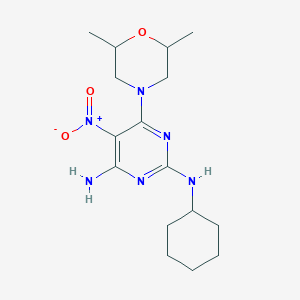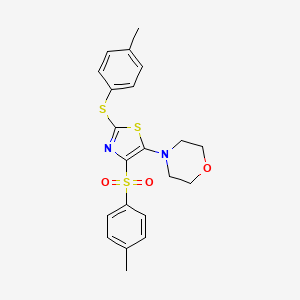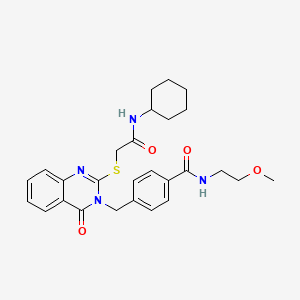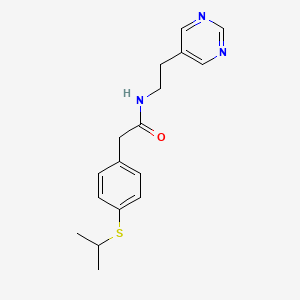
N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-cyclohexyl-6-(2,6-dimethylmorpholino)-5-nitropyrimidine-2,4-diamine, also known as CYC116, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of cyclin-dependent kinase (CDK) inhibitors, which are compounds that have been shown to inhibit the activity of CDKs, a family of proteins that play a critical role in cell cycle regulation.
Scientific Research Applications
Synthesis and Chemical Properties
- Pyrimidine derivatives are extensively studied for their chemical properties and reactivity. For instance, the oxidation of 5-nitrosopyrimidine-4,6-diamine and its products demonstrates the interest in modifying pyrimidine compounds to explore their chemical behavior and potential applications in synthesis and drug development (Cowden & Jacobson, 1980).
Antiproliferative Activity
- Research on 2,6-diamino-9-benzyl-9-deazapurine and related compounds has shown significant antiproliferative activity in vitro, indicating the potential of pyrimidine derivatives in developing therapeutic agents (Otmar et al., 2004).
Metabolic Studies
- Studies on the metabolism of specific nitrosamines in hamster liver and pancreatic cells shed light on the metabolic pathways and potential toxicological effects of these compounds, contributing to understanding their safety and efficacy in therapeutic applications (Scarpelli et al., 1982).
Photothermal and Photochromic Properties
- Investigations into the photo-and thermochromic properties of spiro[6-azaperimidine-2,4′-cyclohexa-2′,5′-dien]-1′-one derivatives highlight the potential of pyrimidine-based compounds in developing materials for optical storage and sensor applications (Komissarov et al., 1997).
Molecular Structure Analysis
- Research on the synthesis and characterization of N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine illustrates the interest in detailed molecular structure analysis of pyrimidine derivatives to understand their chemical behavior and interactions (Guillaume et al., 2017).
properties
IUPAC Name |
2-N-cyclohexyl-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O3/c1-10-8-21(9-11(2)25-10)15-13(22(23)24)14(17)19-16(20-15)18-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZSTUAYGZBXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2800028.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2800029.png)
![Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2800033.png)
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2800034.png)
![4-[(4-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2800036.png)
![Methyl 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2800037.png)
![N-(4-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2800038.png)

